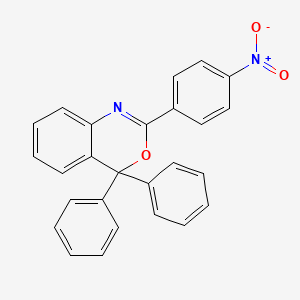![molecular formula C15H10BrCl2IN2O3 B11554313 N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11554313.png)
N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a complex organic compound characterized by its unique molecular structure. This compound is part of the hydrazide family, known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide core, followed by the introduction of the bromine, iodine, and dichlorophenoxy groups through various substitution reactions. Common reagents used in these reactions include hydrazine derivatives, brominating agents, and chlorinating agents. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and quality. Post-reaction purification processes such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction involves replacing one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperatures and may require the use of solvents such as ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the hydrazide core and dichlorophenoxy group provides a distinct set of properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C15H10BrCl2IN2O3 |
|---|---|
Molecular Weight |
544.0 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H10BrCl2IN2O3/c16-9-3-8(15(23)12(19)4-9)6-20-21-14(22)7-24-13-2-1-10(17)5-11(13)18/h1-6,23H,7H2,(H,21,22)/b20-6+ |
InChI Key |
BZIKPNBWTBRHCB-CGOBSMCZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(1E)-1-[2-(2-bromophenyl)hydrazinylidene]-3-phenylpropan-2-ylidene}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B11554232.png)
acetyl}hydrazinylidene)-N-(4-iodophenyl)butanamide](/img/structure/B11554236.png)
![2-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 4-chlorobenzoate](/img/structure/B11554262.png)
![N-[3-({(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B11554263.png)
![4-[(E)-{2-[(4-tert-butyl-2-methylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11554268.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11554276.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B11554278.png)

![2-(4-butylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554283.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B11554286.png)
![N-({N'-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11554288.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11554292.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11554297.png)
![4,5-dimethyl-2-[(E)-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11554300.png)
